molecular formula C13H18N2 B111663 1-Benzyloctahydropyrrolo[3,4-b]pyrrole CAS No. 132414-50-7

1-Benzyloctahydropyrrolo[3,4-b]pyrrole

Cat. No.: B111663
CAS No.: 132414-50-7
M. Wt: 202.3 g/mol
InChI Key: LODPYENASSOOBD-UHFFFAOYSA-N
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Description

1-Benzyloctahydropyrrolo[3,4-b]pyrrole is a chemical compound with the molecular formula C₁₃H₁₈N₂. It is characterized by a fused bicyclic structure that includes a pyrrole ring and a benzyl group.

Preparation Methods

The synthesis of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a palladium-catalyzed cyclization reaction. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the compound . Industrial production methods may involve large-scale synthesis using similar catalytic processes, ensuring high purity and yield.

Chemical Reactions Analysis

1-Benzyloctahydropyrrolo[3,4-b]pyrrole undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, inert atmospheres, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyloctahydropyrrolo[3,4-b]pyrrole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyloctahydropyrrolo[3,4-b]pyrrole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15-7-6-12-8-14-9-13(12)15/h1-5,12-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODPYENASSOOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CNC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626487
Record name 1-Benzyloctahydropyrrolo[3,4-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132414-50-7
Record name 1-Benzyloctahydropyrrolo[3,4-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

55.6 g (0.2 mol) of ethyl 2-benzyl-2,7-diazabicyclo [3.3.0]octane-7-carboxylate are heated under reflux overnight with 300 ml of concentrated hydrochloric acid. The mixture is then rendered alkaline with potassium carbonate and extracted five times with 100 ml of chloroform each time, the extracts are dried over potassium carbonate and concentrated, and the residue is distilled.
Quantity
55.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

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